Chitin synthase inhibitor 2
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Overview
Description
Chitin synthase inhibitor 2 is a compound that targets chitin synthase, an enzyme responsible for the synthesis of chitin. Chitin is a critical structural component found in the cell walls of fungi and the exoskeletons of insects. By inhibiting chitin synthase, this compound disrupts the formation of chitin, making it a valuable tool in antifungal and insecticidal applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chitin synthase inhibitor 2 typically involves the use of maleimide compounds. These compounds are designed and synthesized through a series of chemical reactions, including the use of reagents such as hydrochloric acid and sodium hydroxide . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the extraction of raw materials, chemical synthesis, purification, and quality control to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions: Chitin synthase inhibitor 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced inhibitory properties.
Scientific Research Applications
Chitin synthase inhibitor 2 has a wide range of scientific research applications:
Mechanism of Action
Chitin synthase inhibitor 2 exerts its effects by binding to the active site of chitin synthase, thereby blocking the enzyme’s ability to catalyze the formation of chitin. This inhibition disrupts the synthesis of chitin, leading to weakened cell walls in fungi and compromised exoskeletons in insects . The molecular targets involved include the glycosyltransferase domain of chitin synthase, which is essential for the enzyme’s catalytic activity .
Comparison with Similar Compounds
Chitin synthase inhibitor 2 is unique in its high specificity and potency compared to other chitin synthase inhibitors. Similar compounds include:
Polyoxin: A natural product that inhibits chitin synthase but with lower specificity and higher toxicity.
Nikkomycin: Another natural inhibitor with a similar mechanism of action but different structural properties.
Echinocandins: These compounds inhibit β-1,3-glucan synthesis in fungal cell walls, offering a different target for antifungal activity.
This compound stands out due to its enhanced inhibitory activity and lower toxicity, making it a promising candidate for further development in various applications .
Properties
Molecular Formula |
C20H19N3O3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(E)-N'-(3-methylphenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)but-2-enediamide |
InChI |
InChI=1S/C20H19N3O3/c1-13-5-4-7-15(11-13)21-18(24)9-10-19(25)22-17-12-14-6-2-3-8-16(14)23-20(17)26/h2-11,17H,12H2,1H3,(H,21,24)(H,22,25)(H,23,26)/b10-9+ |
InChI Key |
IBXKKDCQPPLETQ-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C=C/C(=O)NC2CC3=CC=CC=C3NC2=O |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C=CC(=O)NC2CC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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